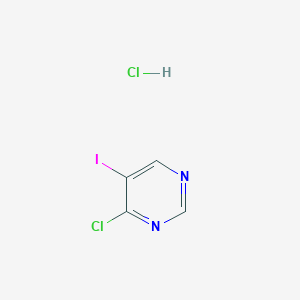

4-Chloro-5-iodopyrimidine hydrochloride

Description

General Context of Halogenated Pyrimidine (B1678525) Chemistry

Halogenated pyrimidines are a class of organic compounds that form the backbone of numerous biologically active molecules. nih.govnih.gov The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids, the building blocks of life. nih.gov The introduction of halogen atoms (such as chlorine, bromine, and iodine) to the pyrimidine structure dramatically alters its electronic properties and reactivity. acs.org This "halogenation" can enhance the compound's ability to interact with biological targets, making halogenated pyrimidines valuable in medicinal chemistry. nih.gov

The strategic placement of halogens on the pyrimidine ring allows for a variety of chemical transformations. These reactions enable chemists to construct complex molecules with diverse functionalities. For instance, the differing reactivity of various halogens on the same pyrimidine ring allows for selective modifications, a key strategy in the design of new drugs and materials.

Significance of 4-Chloro-5-iodopyrimidine (B1631505) as a Molecular Scaffold

4-Chloro-5-iodopyrimidine, in its hydrochloride salt form for improved stability and handling, is a particularly noteworthy example of a di-halogenated pyrimidine. nih.govsigmaaldrich.comabacipharma.com Its significance lies in the distinct reactivity of the chlorine and iodine atoms. The iodine atom can be readily displaced or used in coupling reactions, while the chlorine atom offers a different site for chemical modification. This differential reactivity makes it a powerful and versatile molecular scaffold.

This compound serves as a foundational component for constructing a wide array of more complex molecules. Researchers utilize it as a starting material to synthesize compounds with potential applications in various fields, including medicinal chemistry and materials science. Its utility is underscored by its role as an intermediate in the synthesis of targeted inhibitors for enzymes like prostaglandin (B15479496) E synthetase (PGES-1).

Overview of Research Trajectories for the Compound and its Derivatives

The research landscape for 4-Chloro-5-iodopyrimidine and its derivatives is expanding, with several key trajectories. A primary focus is its application in medicinal chemistry as a building block for developing new therapeutic agents. nih.gov The ability to selectively functionalize the pyrimidine core allows for the creation of libraries of compounds for screening against various diseases.

Another significant area of research involves the development of novel synthetic methodologies that utilize 4-Chloro-5-iodopyrimidine. Chemists are continuously exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this scaffold. These advancements pave the way for the creation of previously inaccessible molecular architectures.

Furthermore, the unique electronic properties imparted by the chloro and iodo substituents are being investigated for applications in materials science. The development of novel organic materials with specific electronic or optical properties is an active area of exploration.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3Cl2IN2 |

|---|---|

Molecular Weight |

276.89 g/mol |

IUPAC Name |

4-chloro-5-iodopyrimidine;hydrochloride |

InChI |

InChI=1S/C4H2ClIN2.ClH/c5-4-3(6)1-7-2-8-4;/h1-2H;1H |

InChI Key |

ULSNZTTWHRYQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)I.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Iodopyrimidine and Its Hydrochloride Salt

Established Routes for the Preparation of 4-Chloro-5-iodopyrimidine (B1631505)

The preparation of the core compound, 4-chloro-5-iodopyrimidine, relies on well-documented reactions in heterocyclic chemistry. The main approaches involve direct halogenation or the conversion of functional groups on the pyrimidine (B1678525) ring.

The introduction of halogen atoms onto a pyrimidine ring is a fundamental approach to synthesizing compounds like 4-chloro-5-iodopyrimidine. This typically involves a two-stage process: iodination at the C-5 position and chlorination at the C-4 position.

The C-5 position of the pyrimidine ring, particularly in uracil (B121893) or cytosine derivatives, is susceptible to electrophilic attack. Iodination can be achieved using various reagents. A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent. Another effective, environmentally conscious approach uses solid iodine and a silver salt, such as silver nitrate (B79036) (AgNO₃), under solvent-free mechanochemical conditions, which can produce high yields (70–98%) in short reaction times. nih.govresearchgate.net

The chlorination of the C-4 position is most frequently accomplished by converting a 4-hydroxypyrimidine (B43898) (or its tautomeric pyrimidin-4-one form) using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often carried out at elevated temperatures. nih.govnih.gov This reaction effectively replaces the hydroxyl group with a chlorine atom.

A specific and efficient route to a closely related derivative, 4-chloro-5-iodo-2-benzylthiopyrimidine, starts from 5-iodo-2-benzylthiouracil. nih.gov This multi-step conversion provides a clear blueprint for the synthesis of the 4-chloro-5-iodo pyrimidine core.

The synthesis begins with the chlorination of 5-iodo-2-benzylthiouracil (which exists in a tautomeric equilibrium with its 4-hydroxy form) using excess phosphorus oxychloride (POCl₃). The mixture is refluxed for approximately one hour. After the reaction, the excess POCl₃ is removed under reduced pressure, and the resulting mixture is poured into ice water. The product, 4-chloro-5-iodo-2-benzylthiopyrimidine, is then extracted and purified, yielding pale yellow crystals. nih.govnih.gov This key chlorination step has been reported to achieve a high yield of 80%. nih.gov

Evaluating the efficiency of different synthetic strategies is crucial for practical applications. While a direct side-by-side comparison for 4-chloro-5-iodopyrimidine is not extensively documented in a single source, analysis of related reactions provides valuable insights.

The conversion of a 4-hydroxypyrimidine precursor to a 4-chloropyrimidine (B154816) using POCl₃ is a generally efficient and high-yielding process. As noted, the synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine from its corresponding 2-benzylthiouracil precursor proceeds with an 80% yield for the chlorination step. nih.gov Iodination methods also show variability in their effectiveness. Modern, solvent-free methods for the iodination of pyrimidines report yields ranging from 70% to as high as 98%, depending on the specific substrate and conditions. nih.govresearchgate.net

Below is a table summarizing the yields for key synthetic steps involved in the formation of halogenated pyrimidines.

| Synthetic Step | Precursor | Reagents | Product | Yield (%) | Reference |

| Chlorination | 5-Iodo-2-benzylthiouracil | POCl₃ | 4-Chloro-5-iodo-2-benzylthiopyrimidine | 80% | nih.gov |

| Iodination | Uracil | I₂, AgNO₃ (solid state) | 5-Iodouracil | 70-98% | nih.govresearchgate.net |

Formation and Handling of 4-Chloro-5-iodopyrimidine Hydrochloride

The basic nitrogen atoms in the pyrimidine ring allow for the formation of acid addition salts, such as the hydrochloride salt. This can influence the compound's properties and its subsequent use in chemical reactions.

The formation of a hydrochloride salt from a nitrogen-containing heterocycle like 4-chloro-5-iodopyrimidine is a standard acid-base reaction. General methods involve treating a solution of the free base with hydrochloric acid. chemicalbook.comgoogle.com The HCl can be introduced as a gas or as a solution in an appropriate solvent (e.g., dioxane, ethanol). chemicalbook.comacs.org

For instance, pyridine (B92270) hydrochloride can be synthesized by passing hydrogen chloride gas through a solution of pyridine in an organic solvent or by reacting it directly with aqueous hydrochloric acid. chemicalbook.comgoogle.com The resulting salt, being less soluble in the organic solvent, often precipitates and can be isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as chloroform/ethyl acetate. chemicalbook.com A similar protocol would be applicable for the preparation of this compound.

The presence of hydrochloric acid or the formation of a hydrochloride salt can have significant implications for the stability of 4-chloro-5-iodopyrimidine and its reactivity. Acidic conditions can catalyze certain reactions but may also promote undesirable side reactions.

Industrial Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 4-Chloro-5-iodopyrimidine and its hydrochloride salt necessitates a thorough evaluation of synthetic methodologies to ensure efficiency, cost-effectiveness, safety, and environmental sustainability. While specific industrial production data for this compound is not extensively documented in publicly available literature, general principles for the large-scale synthesis of related halogenated pyrimidines provide crucial insights into potential optimization strategies.

Key Considerations for Industrial Synthesis

Several factors are paramount when scaling up the synthesis of pyrimidine derivatives:

Raw Material Cost and Availability: The selection of starting materials is a critical economic driver. For instance, processes starting from readily available and less expensive precursors are generally favored.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is essential. This includes the fine-tuning of temperature, pressure, reaction time, and catalyst loading.

Process Safety: The potential for exothermic reactions, especially during chlorination and iodination steps, requires careful management to prevent thermal runaways. The use of hazardous reagents also necessitates robust safety protocols and handling procedures.

Work-up and Purification: Industrial processes aim to simplify purification steps, often avoiding techniques like column chromatography which are not practical or cost-effective on a large scale. Methods like distillation, crystallization, and extraction are preferred. google.com

Waste Management: The environmental impact of the synthesis is a significant concern. Processes that minimize solvent use and the generation of toxic waste are increasingly important. For example, the disposal of phosphate-containing waste from certain chlorination reactions can be a major challenge.

Process Optimization Strategies

Drawing from methodologies for similar compounds, several areas for process optimization for the synthesis of this compound can be identified:

One-Pot Synthesis: To streamline the manufacturing process, a "one-pot" approach, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is highly desirable. This can significantly reduce processing time, solvent usage, and operational costs. A patent for the synthesis of 4-chloropyridine (B1293800) highlights the advantages of a one-pot reaction to avoid the separation of intermediate products, making the process more suitable for industrial production. patsnap.com

Catalyst Selection and Optimization: The choice of catalyst is crucial for both the chlorination and iodination steps. For the iodination of pyrimidine derivatives, the use of molecular iodine is common. Optimization would involve determining the ideal catalyst loading to achieve high conversion rates while minimizing cost. For instance, in the synthesis of pyrimidine-linked imidazopyridines, the amount of iodine catalyst was optimized to achieve the best yield. nih.gov

Solvent Selection and Recovery: The choice of solvent can influence reaction rates, product solubility, and ease of purification. Industrial processes often favor solvents that are easily recoverable and recyclable to reduce costs and environmental impact.

Purification Techniques: For large-scale production, scalable purification methods are necessary. While laboratory-scale synthesis might employ silica (B1680970) gel chromatography, industrial production would likely rely on crystallization to obtain the final product in high purity. The hydrochloride salt form can be particularly advantageous for purification by crystallization.

Illustrative Data from Related Syntheses

While specific data for the industrial synthesis of 4-Chloro-5-iodopyrimidine is scarce, examining data from related processes can provide a framework for potential optimization. For example, a laboratory-scale synthesis of the related compound 4-Chloro-5-iodo-2,6-dimethylpyrimidine from 5-Iodo-2,6-dimethylpyrimidin-4-ol using phosphorus oxychloride as the chlorinating agent provides some initial parameters that could be optimized for an industrial process.

| Parameter | Condition | Observation/Potential for Optimization |

|---|---|---|

| Starting Material | 5-Iodo-2,6-dimethylpyrimidin-4-ol | The cost and availability of the starting material would need to be evaluated for industrial scale. |

| Chlorinating Agent | Phosphorus oxychloride | Excess phosphorus oxychloride is often used, which would need to be recovered and recycled in an industrial setting to minimize cost and waste. |

| Temperature | 110 °C | Temperature profiling would be necessary to find the optimal balance between reaction rate and prevention of side reactions or decomposition. |

| Reaction Time | 2 hours | Reaction kinetics would be studied to minimize batch time without compromising yield. |

| Purification | Silica gel column chromatography | This method is not ideal for large-scale production. Development of a crystallization-based purification would be a key optimization step. |

| Yield | 78% | While a good laboratory yield, industrial processes would aim for higher, more consistent yields through optimization of all parameters. |

Furthermore, a patent on the synthesis of 4,6-dichloro-5-fluoropyrimidine (B1312760) highlights the disadvantages of using certain bases like dimethylaniline in industrial processes due to the high cost of recovery and the large amounts of wastewater with high phosphate (B84403) content generated during work-up. This underscores the importance of selecting reagents and designing work-up procedures that are economically and environmentally viable at an industrial scale.

In another relevant example concerning the synthesis of 4-chloropyridines, the issue of pyridine coking leading to reactor blockage during chlorination was a significant hurdle for continuous industrial production. patsnap.com The development of a process that mitigates this issue is a prime example of process optimization crucial for manufacturing.

The synthesis of the hydrochloride salt of 4-Chloro-5-iodopyrimidine would likely be achieved in the final step by treating the free base with hydrochloric acid in a suitable solvent, from which the salt would precipitate and could be isolated by filtration. The choice of solvent and the conditions for this salt formation would also be subject to optimization to ensure high purity and yield of the final product.

Advanced Chemical Reactivity and Derivatization of 4 Chloro 5 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 4-Chloro-5-iodopyrimidine (B1631505). The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the electron-withdrawing halogen substituents, facilitates the attack of nucleophiles. nbinno.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org However, some studies suggest that these reactions can also proceed through a concerted mechanism, particularly on heterocyclic systems. nih.gov

The chlorine atom at the C-4 position of 4-Chloro-5-iodopyrimidine is highly activated towards nucleophilic attack. nbinno.com In the context of substituted pyrimidines, substitution at the C-4 position is generally favored over the C-2 position. stackexchange.com This preferential reactivity is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon, making it more susceptible to nucleophilic attack. stackexchange.com The presence of the electron-withdrawing iodine atom at the adjacent C-5 position further enhances the electrophilicity of the C-4 carbon, promoting facile substitution reactions at this site.

The activated C-4 position of 4-Chloro-5-iodopyrimidine readily reacts with a wide array of nucleophiles, making it a versatile building block for introducing various functional groups. nbinno.com

Amines and Hydrazine : The reaction with amine nucleophiles is a common and effective method for derivatization. Both primary and secondary amines can displace the C-4 chloride to form 4-aminopyrimidine derivatives. Kinetic studies of the reactions of various amines and hydrazines with electrophiles have been conducted to determine their nucleophilicity parameters. researchgate.net For instance, research shows that hydrazine possesses a reactivity comparable to that of methylamine in nucleophilic reactions. researchgate.net Methyl groups can increase the reactivity at the α-position of hydrazines while decreasing it at the β-position. researchgate.net

Oxygen-based Nucleophiles : Alkoxides and hydroxides serve as effective oxygen-based nucleophiles. For example, aryl halides with electron-withdrawing groups can react with aqueous sodium hydroxide to yield phenol derivatives. libretexts.org Similarly, 4-Chloro-5-iodopyrimidine can be converted to its corresponding 4-hydroxypyrimidine (B43898) derivative. These reactions are fundamental for introducing alcohols and ethers onto the pyrimidine scaffold. nbinno.com

The table below summarizes the SNAr reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type |

| Amines | Primary/Secondary Amines | 4-Aminopyrimidines |

| Hydrazines | Hydrazine, Methylhydrazine | 4-Hydrazinopyrimidines |

| Oxygen-based | Sodium Hydroxide, Alkoxides | 4-Hydroxypyrimidines, 4-Alkoxypyrimidines |

| Sulfur-based | Thiols | 4-(Thioether)pyrimidines |

While the C-4 position is generally the preferred site for nucleophilic attack on 4-Chloro-5-iodopyrimidine, the regioselectivity of SNAr reactions on substituted pyrimidines can be highly sensitive to electronic and steric factors. wuxiapptec.com For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the presence of an electron-withdrawing group at the C-5 position typically directs substitution to the C-4 position. nih.gov

However, exceptions exist, and the choice of nucleophile can invert this selectivity. For example, while primary and secondary amines selectively react at C-4, the use of tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines has been shown to result in excellent C-2 selectivity. nih.gov This change in regioselectivity significantly expands the range of accessible pyrimidine structures. nih.gov Quantum mechanics (QM) analyses can be used to predict the regioselectivity of these reactions, which is influenced by the energies of the LUMO and LUMO+1 orbitals and the stability of the transition states. wuxiapptec.comwuxiapptec.com Stereoselectivity is generally not a factor in these SNAr reactions unless the nucleophile or a substituent on the pyrimidine ring contains a chiral center.

Cross-Coupling Reactions

The iodine atom at the C-5 position of 4-Chloro-5-iodopyrimidine is highly susceptible to metal-catalyzed cross-coupling reactions. nbinno.com This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecules. nbinno.com The greater lability of the C-I bond compared to the C-Cl bond allows for selective coupling at the C-5 position while leaving the C-4 chlorine available for subsequent SNAr reactions.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. sigmaaldrich.com

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. youtube.com The reaction is valuable for its tolerance of a wide variety of functional groups. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com A typical catalyst system for the Negishi coupling of alkyl halides is Pd₂(dba)₃ with a phosphine ligand like PCyp₃. organic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The iodine at C-5 of 4-Chloro-5-iodopyrimidine serves as an excellent electrophile for this transformation, allowing for the introduction of various alkynyl groups. nbinno.com

The table below summarizes key aspects of these palladium-catalyzed reactions.

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Pd(II) complex (e.g., Pd₂(dba)₃/PCyp₃) | High functional group tolerance |

| Sonogashira Coupling | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst | Mild reaction conditions, direct alkynylation |

Copper-catalyzed reactions also play a significant role in the derivatization of aryl iodides. The Sonogashira coupling, for instance, traditionally employs a copper(I) co-catalyst which participates in the catalytic cycle by forming a copper(I) acetylide intermediate. wikipedia.org

Furthermore, copper-catalyzed N-heteroarylation reactions have been developed for coupling amines with iodo-substituted heterocycles. mdpi.com These reactions provide an alternative to palladium-catalyzed methods for forming C-N bonds. Studies on the amination of various dihalopyridines have shown that iodine substitution is often selective. For example, the reaction of 2-chloro-5-iodopyridine with amines under copper catalysis resulted in the substitution of the iodine atom, yielding the corresponding 5-aminopyridine derivatives. mdpi.com This selectivity is applicable to 4-Chloro-5-iodopyrimidine, allowing for selective amination at the C-5 position under copper catalysis, which is complementary to the SNAr reaction at the C-4 position.

Role of Iodine and Chlorine as Leaving Groups in Catalytic Processes

The synthetic utility of 4-chloro-5-iodopyrimidine in catalytic processes is largely defined by the differential reactivity of its two halogen substituents. The iodine atom at the C-5 position and the chlorine atom at the C-4 position serve as versatile leaving groups, enabling selective functionalization of the pyrimidine core through a variety of metal-catalyzed cross-coupling reactions. This selectivity is primarily governed by the difference in bond strength between the carbon-halogen bonds (C-I vs. C-Cl) and their subsequent reactivity in the key oxidative addition step of catalytic cycles, particularly with palladium catalysts.

The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a superior leaving group in palladium-catalyzed reactions. youtube.com This allows for chemoselective reactions at the C-5 position while leaving the C-4 chloro substituent intact. This differential reactivity is fundamental to the strategic construction of complex, substituted pyrimidines.

A prime example of this selectivity is observed in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgresearchgate.net The iodine at C-5 readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle for the formation of a new carbon-carbon bond with an organoboron reagent. libretexts.org The chlorine at C-4, being less reactive, typically remains untouched under these conditions, allowing for its participation in subsequent transformations. mdpi.com

Similarly, in Sonogashira coupling reactions, the C-5 iodine is the preferred site for coupling with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly efficient at the C-I bond, enabling the introduction of alkynyl moieties onto the pyrimidine ring. nbinno.comnih.gov The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective alkynylation at room temperature. wikipedia.org

The Buchwald-Hartwig amination also demonstrates the preferential reactivity of the C-5 iodide. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. organic-chemistry.orgwikipedia.orgrug.nl The chlorine atom at the C-4 position can subsequently be targeted for nucleophilic aromatic substitution or a second, more forcing, cross-coupling reaction. nbinno.com

This dual reactivity, with the C-5 iodine acting as the more labile leaving group in cross-coupling reactions and the C-4 chlorine being amenable to nucleophilic substitution, makes 4-chloro-5-iodopyrimidine a highly valued intermediate in organic synthesis. nbinno.com The predictable and selective nature of these transformations allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

Table 1: Comparative Reactivity of Halogen Leaving Groups in 4-Chloro-5-iodopyrimidine

| Position | Halogen | Bond Strength | Leaving Group Ability (in Pd Catalysis) | Typical Catalytic Reactions |

| C-5 | Iodine | Weaker | Excellent | Suzuki-Miyaura, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| C-4 | Chlorine | Stronger | Moderate to Poor | Suzuki-Miyaura (harsher conditions), Nucleophilic Aromatic Substitution |

Electrophilic Reactions on the Pyrimidine Core

Due to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing halogen atoms, 4-chloro-5-iodopyrimidine is generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms in the ring act as strong deactivating groups, pulling electron density away from the carbon atoms and making them poor nucleophiles. Electrophilic attack, if forced, would likely occur at a nitrogen atom rather than a carbon, leading to N-alkylation or N-acylation, but this is outside the scope of electrophilic reactions on the pyrimidine core itself.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not typically feasible on the 4-chloro-5-iodopyrimidine core. The reaction conditions required for these transformations are often harsh and can lead to decomposition of the starting material or undesired side reactions. Therefore, the functionalization of the pyrimidine core of this compound is almost exclusively achieved through the reactions discussed in other sections, namely the displacement of its halogen substituents.

Oxidation and Reduction Processes

The pyrimidine ring in 4-chloro-5-iodopyrimidine is relatively stable to oxidation due to its electron-deficient character. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the ring system. However, specific functional groups introduced onto the ring via substitution reactions could undergo oxidation. For example, if an alkyl group were introduced at the C-5 position via a Suzuki coupling, that side chain could potentially be oxidized without affecting the core pyrimidine structure, depending on the reagents used.

Reduction processes offer more synthetically useful transformations for 4-chloro-5-iodopyrimidine. The halogen substituents can be removed via catalytic hydrogenation. For instance, palladium on carbon (Pd/C) in the presence of hydrogen gas can be used to reductively dehalogenate the molecule. Due to the higher reactivity of the C-I bond, it is often possible to selectively remove the iodine atom at the C-5 position while retaining the chlorine at C-4 by carefully controlling the reaction conditions (e.g., catalyst loading, hydrogen pressure, and reaction time). This would yield 4-chloropyrimidine (B154816). More forcing conditions would lead to the removal of both halogens, resulting in the parent pyrimidine ring.

Another method for reduction involves the use of reducing agents like zinc dust in acetic acid or other metal-acid combinations. These conditions can also achieve dehalogenation, providing a pathway to less substituted pyrimidines.

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the direct displacement of the chlorine and iodine atoms, the pyrimidine ring of 4-chloro-5-iodopyrimidine and its derivatives offers other avenues for chemical modification. The nitrogen atoms of the pyrimidine ring are nucleophilic and can participate in reactions such as quaternization with alkyl halides to form pyrimidinium salts. This modification can significantly alter the electronic properties and reactivity of the ring system.

Functional group interconversions on substituents that have been introduced onto the pyrimidine core are a cornerstone of its synthetic utility. For example:

An amino group introduced at the C-4 position via Buchwald-Hartwig amination or nucleophilic substitution can be further derivatized. It can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of other functional groups.

An alkynyl group installed at the C-5 position through a Sonogashira coupling can undergo a plethora of subsequent transformations characteristic of alkynes, such as hydration to form ketones, reduction to alkenes or alkanes, or participation in cycloaddition reactions.

Aryl groups attached via Suzuki coupling can possess their own functional groups that can be manipulated independently of the pyrimidine core. For instance, a nitro group on a coupled phenyl ring could be reduced to an amine, or a methoxy group could be cleaved to a phenol.

These subsequent transformations, which rely on the initial C-C or C-N bond-forming reactions at the C-4 and C-5 positions, highlight the role of 4-chloro-5-iodopyrimidine as a versatile scaffold for the synthesis of highly functionalized and complex pyrimidine derivatives.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Iodopyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR interpretation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-chloro-5-iodopyrimidine (B1631505) and its derivatives, ¹H and ¹³C NMR provide crucial information about the electronic environment of the hydrogen and carbon atoms in the pyrimidine (B1678525) ring.

In the case of the parent 4-chloro-5-iodopyrimidine, the ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C2 and C6 positions of the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the deshielding effects of the chloro and iodo substituents. The proton at the C2 position, being situated between two nitrogen atoms, would typically appear at a lower field (higher ppm value) compared to the proton at C6. The presence of the hydrochloride salt would likely lead to further downfield shifts of the ring protons due to the protonation of one or both of the nitrogen atoms, which increases their electron-withdrawing nature.

For derivatives such as 4-chloro-5-iodo-2-(methylthio)pyrimidine, the ¹H NMR spectrum is simplified by the absence of a proton at the C2 position. A characteristic singlet for the methylthio (-SCH₃) group is observed at approximately δ 2.5 ppm. nih.gov The remaining proton on the pyrimidine ring would give rise to a single signal.

The ¹³C NMR spectra provide complementary information. For 4-chloro-5-iodo-2-(methylthio)pyrimidine, the carbon atom attached to the iodine (C-I) typically resonates in the range of δ 90–100 ppm, while the carbon bonded to chlorine (C-Cl) appears further downfield at approximately δ 110–120 ppm. nih.gov The chemical shifts of the other ring carbons and the methyl carbon provide a complete picture of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Chloro-5-iodopyrimidine Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 4-Chloro-5-iodo-2-(methylthio)pyrimidine | ¹H | ~2.5 | Singlet |

| ¹³C | ~90-100 (C-I) | - | |

| ¹³C | ~110-120 (C-Cl) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within a molecule. The analysis of the vibrational modes of 4-chloro-5-iodopyrimidine and its derivatives allows for the confirmation of their structural features.

The IR and Raman spectra of pyrimidine derivatives are characterized by a series of bands corresponding to the stretching and bending vibrations of the ring and its substituents. For 4-chloro-5-iodopyrimidine, key vibrational modes would include:

C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

C=N and C=C ring stretching vibrations: These appear in the 1600-1400 cm⁻¹ region and are characteristic of the pyrimidine ring. researchgate.net

C-Cl stretching vibration: The position of this band is sensitive to the electronic environment but generally falls in the 800-600 cm⁻¹ range.

C-I stretching vibration: This vibration occurs at lower frequencies, typically below 600 cm⁻¹, due to the larger mass of the iodine atom. nih.gov

A comparative study of the vibrational spectra of uracil (B121893) and its 5-halogenated derivatives (including 5-iodouracil) has shown that the C-X (halogen) stretching frequency is well-separated from other ring vibrations, providing a clear marker for the presence of the halogen. nih.gov The mass effect of the halogen atom also influences the ring breathing and Kekule stretching modes, causing them to shift to lower wavenumbers compared to the unsubstituted parent compound. nih.gov

For derivatives, the presence of additional functional groups will give rise to their own characteristic absorption bands. For instance, an amino-substituted derivative would show N-H stretching vibrations in the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

In the mass spectrum of 4-chloro-5-iodopyrimidine, the molecular ion peak ([M]⁺˙) would be expected, and its mass would correspond to the sum of the atomic masses of its constituent atoms. Due to the presence of chlorine, an isotopic peak at [M+2]⁺˙ with an intensity of approximately one-third of the molecular ion peak would be observed, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of halogenated pyrimidines under electron ionization is influenced by the nature and position of the halogen atoms. sapub.org Common fragmentation pathways for 4-chloro-5-iodopyrimidine would likely involve the loss of the halogen atoms. The C-I bond is generally weaker than the C-Cl bond, suggesting that the initial loss of an iodine radical (I˙) to form a [M-I]⁺ ion is a probable fragmentation pathway. Subsequent fragmentation could involve the loss of the chlorine atom or the cleavage of the pyrimidine ring. The fragmentation of the pyrimidine ring itself often involves the loss of neutral molecules like HCN. sapub.org

For a derivative like 4-chloro-5-iodo-2,6-dimethylpyrimidine, the mass spectrum shows a molecular ion peak at m/z 269.2 [M+H]⁺ in positive-ion mode electrospray ionization (ESI-MS). bldpharm.com The fragmentation of such derivatives would also be expected to proceed through the loss of the halogen substituents and fragmentation of the pyrimidine ring.

Table 2: Predicted Collision Cross Section (CCS) Data for 4-Chloro-5-iodopyrimidine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.90241 | 121.9 |

| [M+Na]⁺ | 262.88435 | 125.7 |

| [M-H]⁻ | 238.88785 | 116.3 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

In a hypothetical crystal structure of 4-chloro-5-iodopyrimidine hydrochloride, one of the ring nitrogen atoms would be protonated, forming a hydrogen bond with the chloride counter-ion. The pyrimidine rings would likely engage in π-π stacking interactions, a common feature in the crystal packing of aromatic heterocyclic compounds. The C-Cl and C-I bond lengths would be consistent with those observed in other halogenated aromatic systems.

Insights from Combined Spectroscopic and Diffraction Techniques

A comprehensive understanding of the structure of 4-chloro-5-iodopyrimidine and its derivatives is best achieved through the synergistic use of multiple spectroscopic and diffraction techniques. NMR spectroscopy provides detailed information about the structure in solution, while IR and Raman spectroscopy reveal the vibrational modes and functional groups present. Mass spectrometry confirms the molecular weight and provides clues about the structure through fragmentation analysis. Finally, X-ray crystallography offers an unambiguous determination of the solid-state structure.

The data obtained from these complementary techniques allow for a complete and robust structural elucidation. For example, the functional groups identified by IR spectroscopy can be correlated with the chemical shifts observed in NMR spectra. The molecular formula determined by mass spectrometry provides the basis for interpreting both NMR and vibrational spectra. Furthermore, the solid-state structure from X-ray crystallography can help to understand the intermolecular interactions that may influence the spectroscopic properties in the condensed phase. This integrated approach is crucial for accurately characterizing novel compounds like 4-chloro-5-iodopyrimidine and its derivatives, paving the way for further investigation of their chemical properties and potential applications.

Computational and Theoretical Studies of 4 Chloro 5 Iodopyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a basis for predicting stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 4-chloro-5-iodopyrimidine (B1631505), DFT calculations can elucidate its stability and reactivity through the analysis of various molecular descriptors. researchgate.net The stability of a molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. mdpi.commdpi.com

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for 4-Chloro-5-iodopyrimidine (Illustrative)

| Descriptor | Symbol | Formula | Predicted Trend/Value | Implication |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Lower energy | Indicates moderate nucleophilicity |

| LUMO Energy | ELUMO | - | Low energy | Indicates high electrophilicity, susceptibility to nucleophilic attack |

| Energy Gap | ΔE | ELUMO - EHOMO | Small gap | Suggests higher reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Low value | Correlates with high reactivity |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Negative value | Indicates stability |

Note: This table is illustrative, based on general principles of halopyrimidines. Actual values would be obtained from specific DFT calculations.

Analysis of the thermodynamic quantities derived from DFT calculations can also confirm the stability and viability of the molecule under various conditions. researchgate.net

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comtaylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For 4-chloro-5-iodopyrimidine, the analysis of its frontier orbitals is crucial for understanding its dual reactivity. nbinno.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to have significant contributions from the C4 and C5 positions of the pyrimidine (B1678525) ring. Specifically, a large orbital lobe is anticipated at the C4 carbon, which is bonded to the electronegative chlorine atom. This distribution makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.com

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be distributed across the pyrimidine ring and the halogen atoms. Its energy level indicates the molecule's capacity to act as an electron donor in certain reactions.

The interaction between the HOMO of a nucleophile and the LUMO of 4-chloro-5-iodopyrimidine governs the initial stages of a substitution reaction. The shape and energy of the LUMO are therefore key predictors of where a nucleophile will attack. youtube.commdpi.com

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states and intermediates. scielo.brresearchgate.netmdpi.com

For 4-chloro-5-iodopyrimidine, a primary reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position. nbinno.com Theoretical calculations can distinguish between different possible mechanisms, such as:

A stepwise (Meisenheimer) mechanism: This pathway involves the formation of a stable intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (chloride).

A concerted mechanism: In this pathway, the bond formation with the nucleophile and the breaking of the carbon-chlorine bond occur in a single step through a single transition state. chemrxiv.org

DFT calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) indicates the kinetic feasibility of a reaction pathway. A lower activation barrier corresponds to a faster reaction. wuxiapptec.com For instance, in related chloropyrimidine systems, the calculation of transition state energies has been used to successfully predict reaction outcomes. wuxiapptec.com

Modeling of Noncovalent Interactions (e.g., Halogen Bonding involving Iodine and Chlorine)

Noncovalent interactions play a critical role in molecular recognition, crystal engineering, and biological systems. Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. mdpi.comnih.gov

In 4-chloro-5-iodopyrimidine, both the chlorine and iodine atoms can participate in halogen bonding. Computational models are essential for characterizing and quantifying these interactions. nih.gov

Key characteristics of halogen bonding in this molecule include:

Strength: The strength of the halogen bond depends on the polarizability of the halogen atom. Therefore, iodine is expected to form significantly stronger and more directional halogen bonds than chlorine. mdpi.com

Directionality: Halogen bonds are typically linear, with the R-X···A angle (where X is the halogen and A is the acceptor) approaching 180°.

Modeling: Accurately modeling halogen bonds requires computational methods that can handle electron correlation and dispersion forces. High-level DFT calculations or other advanced quantum mechanical methods are often employed. researchgate.netfnasjournals.com

Table 2: Comparison of Chlorine and Iodine as Halogen Bond Donors

| Feature | Chlorine (Cl) | Iodine (I) |

|---|---|---|

| Polarizability | Lower | Higher |

| σ-hole Magnitude | Smaller, less positive | Larger, more positive |

| Typical Bond Strength | Weaker | Stronger |

| Directionality | Highly directional | Very highly directional |

| van der Waals Radius | 1.75 Å | 1.98 Å |

These interactions are crucial for understanding the solid-state packing of 4-chloro-5-iodopyrimidine hydrochloride and its potential interactions with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

While 4-chloro-5-iodopyrimidine is a relatively rigid molecule, computational methods can explore its conformational preferences and dynamic behavior.

Conformational Analysis: Quantum chemical calculations can be used to determine the most stable geometry of the molecule. For 4-chloro-5-iodopyrimidine, a planar conformation is expected to be the global minimum energy structure. Calculations on related diazido-iodopyrimidine systems have been used to study stability under various conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time in a simulated environment, such as in solution. mdpi.commdpi.com These simulations can reveal how the molecule interacts with solvent molecules and how it might change conformation upon binding to a larger molecule like a protein. nih.govnih.gov By simulating the trajectory of atoms over time, MD can provide insights into the flexibility of the molecule and the stability of its different conformations. nih.gov

Computational Rationalization of Regioselectivity

4-Chloro-5-iodopyrimidine possesses two distinct reactive sites for substitution reactions: the C4 position, which is susceptible to nucleophilic aromatic substitution, and the C5 position, which is amenable to metal-catalyzed cross-coupling reactions. nbinno.com Computational chemistry offers a robust framework for rationalizing this observed regioselectivity. nih.gov

The regioselectivity can be explained by analyzing several computed properties:

Frontier Molecular Orbitals: As discussed in section 5.1.2, the LUMO of the molecule is likely localized at the C4 position, making it the preferred site for attack by nucleophiles. The orbital interactions involved in the oxidative addition step of cross-coupling reactions at the C5-I bond would be different and can be modeled to explain the preference for that reaction type under catalytic conditions.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface. They would show a significant positive potential near the C4 carbon, attracting nucleophiles to this site.

Local Reactivity Descriptors: DFT can be used to calculate atom-specific reactivity indices, such as Fukui functions. These indices quantify the reactivity of each atomic site in the molecule towards nucleophilic, electrophilic, or radical attack, providing a more nuanced picture of regioselectivity than FMO analysis alone. researchgate.net

Reaction Pathway Modeling: By calculating the activation energies for competing reaction pathways (e.g., nucleophilic attack at C4 vs. C5), computational models can quantitatively predict which regioisomer will be the favored product. wuxiapptec.comwuxiapptec.com Studies on dichloropyrimidines have shown that even small differences in activation energies, predicted by QM analysis, can account for high regioselectivity. wuxiapptec.com

Through these computational approaches, a detailed and predictive understanding of the chemical behavior of 4-chloro-5-iodopyrimidine can be achieved, underscoring the synergy between theoretical calculations and experimental chemistry.

Role in Complex Organic Synthesis and Materials Science

Building Block for Heterocyclic Scaffolds beyond Pyrimidines

The strategic placement of reactive sites on the 4-chloro-5-iodopyrimidine (B1631505) core enables its use as a foundational unit for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the simple pyrimidine (B1678525) ring can be elaborated into more complex, polycyclic scaffolds of significant interest in drug discovery and materials science.

Key examples of such transformations include the synthesis of:

Pyrrolo[2,3-d]pyrimidines: This scaffold, known as 7-deazapurine, is a core component of many biologically active molecules, including kinase inhibitors. The synthesis often involves Sonogashira coupling at the 5-iodo position followed by cyclization. An efficient route to the important intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed from diethyl malonate. researchgate.net This intermediate is crucial for creating a variety of pyrrolo[2,3-d]pyrimidine derivatives. google.com

Thieno[2,3-d]pyrimidines: These compounds are synthesized by constructing a thiophene (B33073) ring fused to the pyrimidine core. nih.govscielo.br The general strategy involves the reaction of 4-chlorothieno[2,3-d]pyrimidines, derived from precursors, with various nucleophiles. nih.gov A variety of synthetic methods, including the Gewald reaction and Dimroth rearrangement, have been employed to produce a wide range of thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.netrsc.org

Furo[2,3-d]pyrimidines: Analogous to the thieno[2,3-d]pyrimidines, the furo[2,3-d]pyrimidine (B11772683) scaffold can be constructed by forming a furan (B31954) ring fused to the pyrimidine. These compounds have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) and VEGFR-2. researchgate.netnih.gov

The following table summarizes the utility of halogenated pyrimidines as precursors for these important heterocyclic systems.

| Precursor | Target Scaffold | Key Reaction Type | Reference |

| Halogenated Pyrimidine | Pyrrolo[2,3-d]pyrimidine | Sonogashira Coupling & Cyclization | researchgate.netgoogle.com |

| Halogenated Pyrimidine | Thieno[2,3-d]pyrimidine | Gewald Reaction, Nucleophilic Substitution | nih.govrsc.org |

| Halogenated Pyrimidine | Furo[2,3-d]pyrimidine | Wittig Reaction, Nucleophilic Displacement | researchgate.netnih.gov |

Precursor for Diversified Organic Molecules

The true synthetic power of 4-chloro-5-iodopyrimidine lies in the differential reactivity of its two halogen substituents. The iodine atom is more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Stille couplings) and metal-halogen exchange. In contrast, the chlorine atom is more readily displaced by nucleophiles. This orthogonal reactivity allows for the selective and sequential introduction of a wide array of substituents, making the compound an excellent precursor for highly diversified molecules. researchgate.netgoogle.com

For instance, a synthetic sequence might involve:

A Sonogashira or Suzuki coupling reaction at the 5-iodo position to introduce a carbon-based substituent.

A subsequent nucleophilic aromatic substitution at the 4-chloro position to introduce a nitrogen, oxygen, or sulfur-based functional group.

This stepwise functionalization is a powerful tool for building molecular complexity. For example, 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has been used as a key intermediate where the 4-chloro group is substituted by an amine, and the 5-iodo group is available for further modification. mdpi.com This approach provides access to a vast chemical space from a single, readily available starting material.

Applications in the Synthesis of Advanced Functional Materials

The derivatives of 4-chloro-5-iodopyrimidine are not only synthetic intermediates but also core components of advanced functional materials. Its electronic properties and ability to be incorporated into larger conjugated systems make it a target for materials science research. chemicalbook.com

A significant application is in the development of targeted kinase inhibitors (TKIs) for cancer therapy. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold, readily synthesized from 4-chloropyrimidine (B154816) precursors, is a "privileged" structure in kinase inhibition, mimicking the adenine (B156593) core of ATP. By synthesizing libraries of compounds based on this core, researchers have developed potent inhibitors for enzymes like EGFR, Her2, VEGFR2, and CDK2. mdpi.com For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized in high yields and showed promising cytotoxic effects against several cancer cell lines. mdpi.com

The following table highlights some kinase targets and the corresponding pyrimidine-based scaffolds used in their inhibition.

| Target Kinase | Core Scaffold | Application | Reference |

| EGFR, Her2, VEGFR2, CDK2 | Pyrrolo[2,3-d]pyrimidine | Cancer Therapy | mdpi.com |

| CSF1R | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibition | mdpi.com |

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Cancer Therapy | nih.gov |

| VEGFR-2 | Furo[2,3-d]pyrimidine | Anti-angiogenesis | nih.gov |

Strategies for Library Synthesis and Combinatorial Chemistry

The well-defined, sequential reactivity of 4-chloro-5-iodopyrimidine makes it an ideal building block for combinatorial chemistry and library synthesis. These techniques aim to rapidly generate large collections of related compounds for high-throughput screening in drug discovery.

A typical combinatorial strategy using a chloropyrimidine derivative involves a multi-step sequence where different building blocks are introduced at specific points, leading to a library of final products with diverse substitutions. nih.gov For example, a core like 5-amino-4-(N-substituted)anilino-6-chloropyrimidine can undergo intramolecular cyclization, followed by nucleophilic substitution at the remaining chloro position. nih.gov This allows for the introduction of two points of diversity in the final molecules. Such strategies are highly efficient for exploring the structure-activity relationships (SAR) of a particular pharmacophore and for discovering novel drug candidates. nih.gov The ability to systematically and predictably modify the pyrimidine core allows for the creation of focused libraries targeting specific biological pathways or protein families.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Transformations

The presence of both a chloro and an iodo substituent on the pyrimidine (B1678525) core offers a unique platform for selective functionalization through catalytic cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-chlorine (C-Cl) bond, particularly in palladium-catalyzed reactions. This reactivity difference is the cornerstone for developing novel, selective catalytic transformations.

Future research is focused on exploiting this reactivity hierarchy to perform sequential, one-pot cross-coupling reactions. For instance, the iodine at position 5 can be selectively targeted for Suzuki or Stille couplings, leaving the chlorine at position 4 untouched for subsequent nucleophilic aromatic substitution or a more forcing coupling reaction. This chemoselectivity enables the efficient construction of highly complex and diversely substituted pyrimidines from a single starting material.

Key areas of development include:

Orthogonal Catalysis: Designing catalytic systems where one catalyst selectively activates the C-I bond while a second, different catalyst can later activate the C-Cl bond under a different set of conditions, all within the same reaction vessel.

Photoredox Catalysis: Exploring light-mediated catalytic cycles to access novel reaction pathways and functional group installations that are not achievable through traditional thermal methods.

Dual-Purpose Catalysts: Investigating catalysts that can mediate different types of bond formations, potentially allowing for domino or tandem reactions that rapidly build molecular complexity.

| Catalytic Transformation | Reactive Site | Potential Application |

| Suzuki-Miyaura Coupling | C5-Iodine | Introduction of aryl or vinyl groups. |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Chlorine | Installation of amine, ether, or thiol functionalities. |

| Stille Coupling | C5-Iodine | Formation of carbon-carbon bonds with organostannanes. |

| Sonogashira Coupling | C5-Iodine | Introduction of alkyne moieties. |

| Buchwald-Hartwig Amination | C4-Chlorine | Formation of carbon-nitrogen bonds. |

Integration with Flow Chemistry and Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly adopting green and sustainable manufacturing practices. 4-Chloro-5-iodopyrimidine (B1631505) hydrochloride is poised to be a key player in this transition, particularly through its integration with flow chemistry and other sustainable methodologies.

Flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to scale up production rapidly. The synthesis of pyrimidine derivatives has been successfully demonstrated using integrated continuous-flow systems, showing significant reductions in reaction times. acs.org Applying this technology to the transformations of 4-chloro-5-iodopyrimidine could lead to more efficient and safer manufacturing processes.

Furthermore, a major focus of sustainable synthesis is the reduction of hazardous waste, much of which comes from organic solvents. researchgate.net Research into pyrimidine synthesis is actively exploring greener alternatives. powertechjournal.com Key sustainable approaches applicable to this compound include:

Aqueous Synthesis: Performing reactions in water, which is non-toxic, non-flammable, and inexpensive. Acid-catalyzed aminations of related chloropyrimidines have shown higher reaction rates in water compared to organic solvents.

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, often leading to cleaner reactions and higher yields with less energy consumption. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form a complex product, which increases efficiency and reduces waste from intermediate purification steps. nih.gov

| Sustainable Approach | Principle | Advantage for Pyrimidine Synthesis |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and efficiency. acs.org |

| Aqueous Synthesis | Using water as the reaction solvent. | Reduced cost, environmental impact, and hazards. |

| Microwave-Assisted Synthesis | Using microwave energy for heating. | Rapid reaction rates, higher yields, and energy efficiency. researchgate.net |

| Biocatalysis | Using enzymes as catalysts. | High selectivity, mild reaction conditions, and reduced waste. powertechjournal.com |

Exploration of Untapped Reactivity Profiles

While the primary reactivity of the chloro and iodo groups is well-understood, there remains significant potential to uncover and exploit less common or "untapped" reactivity profiles. Future research will likely move beyond standard cross-coupling and substitution to explore more nuanced and complex transformations.

One area of interest is the interplay between the two halogen sites under various conditions. For example, while the C-I bond is typically more reactive in cross-coupling, certain catalysts or reaction conditions could potentially reverse this selectivity or lead to unexpected side reactions, such as dehalogenation. Understanding and controlling these alternative pathways can open up new synthetic possibilities.

Another frontier is the investigation of the compound's behavior in more unconventional reaction types, such as:

Halogen Bonding Interactions: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be used to direct self-assembly or influence reactivity in supramolecular chemistry.

Formation of Organometallic Intermediates: Investigating the direct formation of organolithium or Grignard reagents at either halogenated position, which could then be used in a wider array of carbon-carbon bond-forming reactions.

Reductive or Oxidative Transformations: Exploring the compound's behavior under strong reducing or oxidizing conditions, which could lead to novel pyrimidine scaffolds.

Advanced Characterization Techniques and Data Analysis

As the complexity of molecules derived from 4-chloro-5-iodopyrimidine hydrochloride increases, so does the need for sophisticated analytical techniques for their characterization. Modern research relies heavily on a combination of advanced spectroscopic and computational methods to unambiguously determine structure and predict properties.

Advanced Spectroscopic Methods: Standard 1D NMR (¹H and ¹³C) is routine, but for complex derivatives, advanced 2D NMR techniques are essential. researchgate.net Methods like COSY, HSQC, and HMBC allow chemists to piece together the molecular framework by identifying proton-proton and proton-carbon correlations. ipb.pt For fused pyrimidine systems, ¹³C NMR chemical shifts can be a powerful tool to distinguish between isomers and confirm the position of various substituents. bohrium.com Furthermore, techniques like X-ray photoemission spectroscopy (XPS), combined with theoretical calculations, provide deep insight into the electronic structure and the effects of halogen substitution on the aromatic pyrimidine ring. acs.org

Computational and Data Analysis: Computational chemistry is becoming an indispensable tool. Density Functional Theory (DFT) calculations are used to model geometrical parameters, predict spectroscopic signatures (like NMR shifts), and investigate reaction mechanisms. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies employ computational models to estimate the physicochemical properties of pyrimidine derivatives, such as their acidity (pKa), without needing to synthesize and test each compound individually. nih.govnih.gov This in-silico approach accelerates the discovery process by allowing researchers to prioritize the most promising candidates for synthesis.

| Technique | Application | Insights Gained |

| 2D NMR (COSY, HMBC) | Unambiguous structure elucidation of complex derivatives. | Connectivity of atoms within the molecule. ipb.ptmdpi.com |

| X-Ray Photoemission Spectroscopy (XPS) | Investigation of inner-shell ionization and electronic structure. | Understanding of inductive and resonance effects of halogen substituents. acs.org |

| Density Functional Theory (DFT) | Modeling of molecular structures, properties, and reaction pathways. | Prediction of geometries, spectroscopic data, and reaction energetics. mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Estimation of physicochemical properties like acidity (pKa). | Rapid screening of virtual compounds to predict properties. nih.gov |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal structures. | Visualization and quantification of non-covalent interactions. mdpi.com |

Q & A

Q. What strategies are effective for analyzing the compound’s biological activity when in vitro and in vivo assays yield conflicting results?

- Methodology : Address discrepancies by: (a) Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). (b) Assessing cellular permeability (e.g., Caco-2 assays) and metabolic stability (microsomal assays). (c) Correlating in vitro IC₅₀ values with pharmacokinetic parameters (AUC, Cmax) in animal models .

Q. How can researchers design control experiments to distinguish between direct and off-target effects in mechanistic studies?

- Methodology : Use isoform-selective inhibitors, CRISPR/Cas9 gene knockout models, or fluorescent probes (e.g., FRET-based sensors) to track target modulation. Negative controls include structural analogs lacking the 5-iodo group to isolate halogen-dependent effects .

Q. What computational and experimental approaches are recommended to elucidate the compound’s mechanism of action when binding assays conflict with phenotypic data?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate binding pockets. Phenotypic screening in zebrafish or organoid models can reveal unanticipated pathways. Cross-validate findings using transcriptomics (RNA-seq) or proteomics (LC-MS/MS) .

Q. How should researchers address stability-related contradictions (e.g., decomposition in accelerated vs. long-term storage studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.